molecular formula C17H16N8O2 B14007368 Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate CAS No. 35107-26-7

Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate

Cat. No.: B14007368
CAS No.: 35107-26-7
M. Wt: 364.4 g/mol
InChI Key: YJQPKYHUABVOAO-UHFFFAOYSA-N
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Description

Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate ( 35107-25-6) is a synthetic organic compound with a molecular formula of C17H16N8O2 and a molecular weight of 364.36 g/mol . This chemical features a complex structure that incorporates a 4,6-diamino-1,3,5-triazine moiety linked to a methyl benzoate ester via a triaz-1-en-1-yl phenyl bridge . The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and drug discovery, known for its versatility and presence in compounds with a range of biological activities . While specific biological data for this compound is not available in the public domain, research into analogous triazine derivatives has demonstrated significant potential in various fields. Similar compounds containing the 4,6-diamino-1,3,5-triazine structure have been investigated as key intermediates in the synthesis of novel molecular hybrids for anticancer research, showing cytotoxic activity against various human cancer cell lines . Furthermore, other disubstituted s-triazin-2-yl derivatives have been explored for their antifungal properties . Researchers may find this compound valuable as a building block for developing new pharmaceutical candidates, particularly in oncology and infectious disease research, or as a standard in analytical method development. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

35107-26-7

Molecular Formula

C17H16N8O2

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate

InChI

InChI=1S/C17H16N8O2/c1-27-15(26)12-4-2-3-5-13(12)24-25-23-11-8-6-10(7-9-11)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22)

InChI Key

YJQPKYHUABVOAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate typically involves:

  • Formation of the triazene linkage between a substituted aromatic amine and a diazonium salt.
  • Introduction of the 4,6-diamino-1,3,5-triazine moiety onto the phenyl ring.
  • Esterification or use of methyl benzoate derivatives as starting materials.

The key challenges are the selective diazotization and coupling reactions to form the triazene bond, and the stable incorporation of the triazine ring with amino substituents.

Stepwise Preparation Details

Synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline
  • Starting from 4-nitroaniline, nucleophilic aromatic substitution with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled temperature conditions can yield 4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline.
  • Subsequent amination with ammonia or ammonium salts replaces the chloro groups with amino groups, furnishing 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline.
  • Typical solvents include water or ethanol; temperatures range from 0°C to room temperature to avoid side reactions.
  • Yields reported in similar syntheses are moderate to good (50-80%).
Formation of Diazonium Salt
  • The 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline is diazotized using sodium nitrite (NaNO2) in acidic aqueous medium (HCl) at 0-5°C.
  • The resulting diazonium salt is kept cold and used immediately to avoid decomposition.
Coupling with Methyl 2-aminobenzoate
  • Methyl 2-aminobenzoate (methyl anthranilate) is reacted with the freshly prepared diazonium salt to form the triazene linkage.
  • The coupling reaction is performed in slightly alkaline or neutral aqueous medium at low temperature to favor the formation of the azo/triazene bond.
  • The product precipitates out or is extracted into organic solvents such as ethyl acetate or methanol.
  • The reaction typically proceeds with yields ranging from 60-85%.

Alternative Methods and Optimization

  • Use of protecting groups on amino functionalities to prevent side reactions during diazotization and coupling.
  • Variation in solvents (e.g., methanol-d1, ethyl acetate) affects solubility and reaction kinetics.
  • Use of solid-phase synthesis or microwave-assisted synthesis to improve reaction rates and yields.
  • Purification by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain high-purity product.

Data Tables Summarizing Preparation Conditions and Yields

Step Starting Material(s) Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 4-nitroaniline + cyanuric chloride Nucleophilic aromatic substitution Ethanol/water 0-25 60-75 Controlled addition, stirring
2 4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline Amination with NH3 or ammonium salts Water 25-50 70-80 Replacement of chloro groups
3 4-(4,6-diamino-1,3,5-triazin-2-yl)aniline Diazotization with NaNO2/HCl Water 0-5 - Immediate use of diazonium salt
4 Methyl 2-aminobenzoate + diazonium salt Coupling reaction Water/MeOH 0-10 60-85 Formation of triazene linkage

Extensive Research Discoveries and Characterization

Structural Confirmation

  • The product is confirmed by spectroscopic methods including:

Related Patents and Literature

  • Patents such as WO2013102431A1 report related compounds with therapeutic activity, describing similar synthetic routes involving diazotization and coupling reactions with triazine derivatives.

  • Research on analogous pyrazole and triazine derivatives shows that the diazotization-coupling strategy is a robust method for assembling complex heteroaromatic systems with high regioselectivity.

Reaction Mechanism Insights

  • The diazotization step forms a diazonium ion intermediate, which couples with the amino group of methyl 2-aminobenzoate to form the triazene linkage via electrophilic aromatic substitution.

  • The presence of electron-rich amino substituents on the triazine ring facilitates the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Applications of Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate

This compound is a complex organic compound that has a molecular formula of C17H16N8O2C_{17}H_{16}N_8O_2 and a molecular weight of approximately 364.36 g/mol. The compound features a benzoate moiety linked to a triazine derivative, which is known for its potential biological activities. The structure includes multiple nitrogen atoms, suggesting its possible interactions in biological systems and relevance in medicinal chemistry.

Potential Applications

This compound has been studied for its potential biological activities, particularly in the field of pharmaceuticals. The presence of the triazine and benzoate moieties suggests possible applications as potential agents in medicinal and agricultural chemistry. Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further investigation in drug development. The versatility of this compound highlights its importance in both medicinal and agricultural chemistry.

Structural Features and Comparison

This compound shares structural features with several other compounds. It is unique due to its specific combination of triazine and benzoate functionalities that may confer distinct biological activities not present in simpler analogs. This complexity allows for diverse applications across pharmaceutical and agricultural fields.

Interaction with Biological Systems

Mechanism of Action

The mechanism of action of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

The compound belongs to a family of triazine derivatives modified with aromatic esters and functional linkers. Key structural analogues include:

Compound Key Substituents/Linkages Reported Applications References
Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate Phenoxy groups at triazine C4/C6; amide linkage to benzoate Synthetic intermediate
Iodosulfuron-methyl-sodium (Methyl 4-iodo-2-[3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)ureidosulfonyl] benzoate) Ureidosulfonyl linkage; methoxy/methyl groups at triazine Herbicide (broadleaf weed control)
Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate Morpholino groups at triazine; urea linkage to benzoate Pharmacological intermediates
Target Compound 4,6-Diamino triazine; triazenyl linkage to benzoate Not explicitly reported

Key Observations :

  • Linkage Differences: The triazenyl (N=N–N) bridge in the target compound contrasts with sulfonylurea (e.g., iodosulfuron) or urea (e.g., morpholino derivatives) linkages in analogues. Triazenyl groups are less common in agrochemicals but may offer unique coordination properties for metal-binding applications .
  • This could increase solubility in polar solvents or affinity for biological targets.
  • Synthetic Complexity : The triazenyl linkage likely requires specialized conditions (e.g., diazotization/coupling), whereas urea/sulfonylurea analogues are synthesized via isocyanate or sulfonamide reactions .
Physicochemical Properties

Available data for analogues suggest trends:

  • Melting Points: Phenoxy-triazine derivatives () exhibit melting points between 180–220°C, influenced by halogen substitution. Morpholino-triazine derivatives () show lower melting points (~150°C) due to reduced crystallinity from bulky substituents. The target compound’s diamino groups may elevate its melting point.
  • Solubility: Diamino groups likely improve aqueous solubility relative to chlorophenoxy or morpholino derivatives, which are more lipophilic .

Biological Activity

Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N8O2C_{17}H_{16}N_{8}O_{2}, with a molecular weight of approximately 364.36 g/mol. Its structure is characterized by a benzoate moiety linked to a triazine derivative, which is crucial for its biological interactions and applications in drug development.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains. In vitro studies highlight that modifications in the functional groups can enhance antibacterial properties .

Anticancer Activity

The anticancer potential of similar triazine derivatives has been documented extensively. Compounds featuring the triazine ring have demonstrated cytotoxic effects against several cancer cell lines. Notably, some derivatives have shown promising results against melanoma cells with GI50 values in the nanomolar range . This suggests that this compound could be a candidate for further investigation in cancer therapy.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular processes or interfere with nucleic acid synthesis. Understanding these interactions is essential for optimizing its therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through multiple synthetic routes. These methods allow for the fine-tuning of the compound's properties and yield various analogs for biological testing. Techniques such as microwave-assisted synthesis and multi-step reactions are commonly employed to enhance yield and purity.

Case Studies

StudyFindings
Antimicrobial Activity Compounds derived from triazine have shown significant antibacterial effects against Mycobacterium smegmatis with MIC values as low as 50 µg/mL .
Anticancer Potential A derivative exhibited remarkable activity against melanoma cells (GI50 = 3.3×1083.3\times 10^{-8} M), indicating strong anticancer properties .
Mechanistic Insights Studies suggest that the compound may act by inhibiting nucleic acid synthesis or key metabolic enzymes in target cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling triazine derivatives with substituted benzaldehydes via reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–100°C). For example, triazole intermediates can react with benzaldehyde derivatives under reflux to form triazene linkages . Optimize stoichiometry (e.g., 1:1 molar ratio of triazole to benzaldehyde) and solvent purity (absolute ethanol) to minimize side products. Post-reaction, pressure reduction and filtration improve purity. Yield variations (e.g., 60–85%) may arise from substituent electronic effects on the benzaldehyde moiety .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the triazene and triazine moieties. For example:

  • ¹H NMR : Look for peaks at δ 8.2–8.5 ppm (triazene protons) and δ 6.8–7.5 ppm (aromatic protons from the benzoate and phenyl groups).
  • FT-IR : Confirm C=N stretches (1600–1650 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
    Cross-validate with elemental analysis (C, H, N) to ensure purity >95% .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when synthesizing triazine-triazene hybrids?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from isomerism or residual solvents.

  • Step 1 : Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation artifacts.
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish E/Z isomers in the triazene linkage .
  • Step 3 : Compare experimental HRMS with computational predictions (e.g., Gaussian DFT) to confirm molecular ion consistency .

Q. How can the environmental fate of this compound be evaluated within a theoretical framework?

  • Methodological Answer : Apply the INCHEMBIOL project’s framework :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines.
  • Phase 2 : Assess biotic/abiotic degradation using HPLC-MS to track metabolite formation (e.g., benzoic acid derivatives).
  • Phase 3 : Model ecotoxicological risks using Daphnia magna or algal growth inhibition tests. Link results to the compound’s triazine moiety, known for persistence in aquatic systems .

Q. What experimental designs integrate biological activity assays with structural optimization?

  • Methodological Answer : Use split-plot designs (e.g., randomized blocks with triazine substituents as main plots and triazene variations as subplots) .

  • Example : Test antimicrobial activity (MIC assays) against E. coli and S. aureus while varying substituents on the triazine ring (e.g., –NH₂ vs. –OCH₃).
  • Data Analysis : Apply ANOVA to isolate substituent effects vs. assay variability. Use SAR models to prioritize –NH₂ groups for enhanced hydrogen bonding .

Methodological Framework Integration

Q. How can theoretical frameworks guide the study of this compound’s mechanism of action?

  • Methodological Answer : Link to conceptual models like ligand-receptor interaction theory:

  • Step 1 : Perform molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., dihydrofolate reductase, common in triazine targets).
  • Step 2 : Validate computationally predicted interactions via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

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